Product packaging for Dichloro(2-propoxy)oxovanadium (V)(Cat. No.:CAS No. 1636-01-7)

Dichloro(2-propoxy)oxovanadium (V)

Cat. No.: B162954
CAS No.: 1636-01-7
M. Wt: 199.95 g/mol
InChI Key: HZDVHRNRDSZLPM-UHFFFAOYSA-N
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Description

Significance of Vanadium(V) Coordination Chemistry in Contemporary Research

Vanadium's ability to exist in multiple oxidation states, from -1 to +5, allows for a rich and diverse coordination chemistry. wikipedia.orgthieme-connect.de Among these, the vanadium(V) state is particularly noteworthy for its role in a variety of chemical transformations. mdpi.comnih.gov The coordination chemistry of vanadium(V) is extensive, encompassing a range of geometries, including tetrahedral, trigonal bipyramidal, and octahedral arrangements. researchgate.netresearchgate.net This structural flexibility, combined with the Lewis acidic nature of the high-valent vanadium center, underpins its utility in catalysis and materials science. mdpi.com

Research has increasingly focused on oxovanadium(V) complexes due to their stability and distinct reactivity. researchgate.net These complexes, characterized by the presence of a V=O (vanadyl) group, are central to many catalytic cycles. researchgate.net The strong V=O double bond influences the electronic structure and reactivity of the entire complex, making it a key feature in the design of new catalysts. nih.gov The exploration of various ligand environments around the oxovanadium(V) core allows for the fine-tuning of its catalytic and physical properties, leading to applications in organic synthesis and polymerization. wikipedia.orgnih.gov

Overview of Oxovanadium(V) Alkoxide Species in Advanced Chemical Synthesis

Oxovanadium(V) alkoxides, a subclass of oxovanadium(V) complexes, have emerged as important precursors and catalysts in advanced chemical synthesis. acs.orgacs.org These compounds, which feature one or more alkoxide (-OR) groups bonded to the oxovanadium(V) center, exhibit a balance of reactivity and stability that makes them highly versatile. The nature of the alkyl group (R) can significantly influence the steric and electronic properties of the complex, thereby modulating its reactivity. acs.org

The synthesis of oxovanadium(V) alkoxides is often achieved through the reaction of vanadium oxytrihalides with alcohols or alkali metal alkoxides. niscpr.res.in These species are frequently used as catalysts or precatalysts in a variety of organic transformations, including oxidation and polymerization reactions. acs.orgnih.gov For instance, they have been shown to be effective in the epoxidation of alkenes and the oxidation of alcohols. nih.govmdpi.com The ability of the alkoxide ligands to be exchanged or modified provides a straightforward method for tuning the catalyst's performance for specific applications.

Research Trajectories for Dichloro(2-propoxy)oxovanadium (V) and Related Vanadium(V) Systems

Dichloro(2-propoxy)oxovanadium(V) is a specific example of an oxovanadium(V) alkoxide that has garnered attention in synthetic chemistry. niscpr.res.inlookchem.com Research on this compound and its analogues is driven by the need for well-defined, soluble, and reactive vanadium(V) sources for catalytic applications. The presence of both chloro and isopropoxy ligands on the vanadium center provides a unique combination of reactivity. The chloro ligands can be readily substituted, allowing for the introduction of other functional groups, while the isopropoxy group influences the solubility and steric environment of the metal center.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10Cl2O2V B162954 Dichloro(2-propoxy)oxovanadium (V) CAS No. 1636-01-7

Properties

IUPAC Name

oxovanadium;propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O.2ClH.O.V/c1-3(2)4;;;;/h3-4H,1-2H3;2*1H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDVHRNRDSZLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.O=[V].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2O2V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Characterization of Dichloro 2 Propoxy Oxovanadium V

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to understanding the structural and electronic properties of Dichloro(2-propoxy)oxovanadium (V). Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy offer detailed information at the molecular level.

NMR spectroscopy is a cornerstone for the characterization of diamagnetic vanadium(V) complexes like Dichloro(2-propoxy)oxovanadium (V). By probing different nuclei (¹H, ¹³C, ⁵¹V), a detailed picture of the ligand's structure and the metal's coordination sphere can be assembled.

While specific experimental spectra for Dichloro(2-propoxy)oxovanadium (V) are not extensively reported in the surveyed literature, the expected ¹H and ¹³C NMR signals for the 2-propoxy ligand can be predicted based on established principles and data from analogous compounds. nih.govmdpi.comsigmaaldrich.com These spectra are crucial for confirming the presence and conformation of the alkoxy ligand attached to the oxovanadium core.

The ¹H NMR spectrum is expected to show two main signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the 2-propoxy group. The methine proton would appear as a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet.

The ¹³C NMR spectrum should display two distinct resonances for the two non-equivalent carbon atoms of the 2-propoxy ligand: the methine carbon and the two equivalent methyl carbons. The carbon atom bonded directly to the electronegative oxygen (CH-O) is expected to resonate at a lower field (higher ppm value) compared to the methyl carbons. libretexts.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Propoxy Ligand

NucleusGroupPredicted Chemical Shift (δ) ppmMultiplicity
¹H-CH4.5 - 5.5Septet
¹H-CH₃1.2 - 1.5Doublet
¹³C-CH70 - 80Singlet
¹³C-CH₃20 - 25Singlet
Note: These are estimated values based on typical ranges for isopropoxy groups in related environments. Actual experimental values may vary.

⁵¹V NMR spectroscopy is an exceptionally sensitive probe for the electronic environment of the vanadium nucleus. researchgate.net The vanadium-51 nucleus is highly receptive for NMR experiments, despite being quadrupolar (I = 7/2). nih.gov The chemical shift of ⁵¹V spans a very wide range, making it highly sensitive to the nature and geometry of the ligands in its coordination sphere.

For Dichloro(2-propoxy)oxovanadium (V), the solution ⁵¹V NMR chemical shift has been reported to be approximately -309 ppm , relative to the VOCl₃ standard. This value fits within the established series of related compounds, where the chemical shift becomes more shielded (more negative) with the substitution of chloride ligands by alkoxy groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR Spectroscopy for Vanadium Environment Probing
Elucidation of Electric Field Gradient Tensors

In the solid state, the interaction between the nuclear electric quadrupole moment of the ⁵¹V nucleus and the local electric field gradient (EFG) provides detailed structural information. This interaction is quantified by the quadrupolar coupling constant (Cq) and the asymmetry parameter (η). libretexts.orgnih.gov These parameters are determined from the line shape of solid-state ⁵¹V NMR spectra and are highly sensitive to the symmetry of the charge distribution around the vanadium atom. nih.govudel.edu

While specific experimental Cq and η values for Dichloro(2-propoxy)oxovanadium (V) are not documented in the available literature, studies on analogous oxovanadium(V) complexes show that the quadrupolar coupling constant (Cq) typically ranges from 3 to 8 MHz. nih.govudel.edu The magnitude of Cq correlates with the distortion of the coordination geometry from perfect symmetry.

Determination of Chemical Shift Anisotropies

Chemical Shift Anisotropy (CSA) is another critical parameter obtained from solid-state NMR, which describes the orientation dependence of the chemical shift. libretexts.org The CSA tensor provides valuable information about the electronic structure and symmetry of the vanadium site. chemrxiv.org The principal components of the CSA tensor (δ₁₁, δ₂₂, δ₃₃) are determined by simulating the experimental NMR line shape. chemrxiv.org

Interactive Table 2: Typical Solid-State ⁵¹V NMR Parameters for Oxovanadium(V) Complexes

ParameterSymbolTypical RangeInformation Provided
Quadrupolar Coupling ConstantCq3 - 8 MHzDistortion from symmetric geometry
Chemical Shift Anisotropy Spanδσ (or Ω)340 - 730 ppmAnisotropy of the electronic environment
Note: These are typical ranges for related oxovanadium(V) complexes and not specific experimental values for Dichloro(2-propoxy)oxovanadium (V). nih.govudel.edu

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and bond vibrations within a molecule. scielo.org.arrsc.org For Dichloro(2-propoxy)oxovanadium (V), these methods confirm the presence of the oxo (V=O) bond, the V-Cl bonds, and the vibrations associated with the 2-propoxy ligand.

The most characteristic feature in the vibrational spectra of oxovanadium(V) complexes is the strong V=O stretching vibration (ν(V=O)). This band typically appears in the 950-1040 cm⁻¹ region in IR and Raman spectra. researchgate.netosti.gov Its exact position is influenced by the other ligands attached to the vanadium center.

Other expected vibrational modes include the V-O stretching of the alkoxide, V-Cl stretching, and the various C-H and C-O stretching and bending vibrations of the 2-propoxy group. bohrium.com

Interactive Table 3: Expected Vibrational Frequencies for Dichloro(2-propoxy)oxovanadium (V)

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Expected Intensity
ν(C-H)-CH, -CH₃2850 - 3000Medium-Strong
ν(V=O)Vanadyl Oxo950 - 1040Strong (IR)
ν(C-O)Alkoxide1100 - 1200Strong
ν(V-O)Vanadium-Alkoxide500 - 600Medium
ν(V-Cl)Vanadium-Chloride350 - 450Medium-Strong
Note: These are estimated frequency ranges based on data from analogous compounds. Specific peak positions and intensities may vary. researchgate.netosti.govbohrium.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a pivotal technique for probing the electronic structure of oxovanadium(V) complexes. The spectra of these compounds are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands rather than the weaker d-d transitions seen in their oxovanadium(IV) counterparts. rsc.orgbath.ac.uk For Dichloro(2-propoxy)oxovanadium (V), the primary electronic transitions are expected to be from the p-orbitals of the chloro and propoxy ligands to the empty d-orbitals of the vanadium(V) center.

In related oxovanadium(V) complexes, these LMCT bands are prominent in the UV and visible regions of the spectrum. For instance, dioxovanadium(V) complexes often exhibit LMCT bands in the range of 390-470 nm. nih.gov The energy of these transitions is sensitive to the nature of the ligands, the coordination geometry, and the solvent environment. researchgate.net While specific experimental spectra for Dichloro(2-propoxy)oxovanadium (V) are not detailed in the literature, the expected absorptions would be characteristic of a V(V) center, confirming the oxidation state and providing insight into the electronic environment established by the dichloro and 2-propoxy ligands. The high intensity (large molar absorptivity, ε) of these bands is a hallmark of charge-transfer transitions. bath.ac.uk

Table 1: Typical Electronic Absorption Data for Related Oxovanadium(V) Complexes

Complex TypeAbsorption Band (nm)Transition AssignmentReference
Dioxovanadium(V)~396 - 465Ligand-to-Metal Charge Transfer (LMCT) nih.gov
Oxovanadium(V)~276 - 458Ligand-to-Metal Charge Transfer (LMCT) acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of Dichloro(2-propoxy)oxovanadium (V) and for analyzing its structural integrity through fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for the characterization of oxovanadium complexes. nih.govnih.gov

For Dichloro(2-propoxy)oxovanadium (V), the analysis would be expected to show a molecular ion peak [M]+ corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula. nih.gov

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers structural clues. nih.gov The fragmentation of Dichloro(2-propoxy)oxovanadium (V) would likely proceed through the sequential loss of its ligands. Expected fragmentation pathways could include the loss of a chloride radical (•Cl), a propoxy radical (•O-CH(CH₃)₂), or neutral molecules like propene through rearrangement. The observation of fragment ions such as [VOCl(OC₃H₇)]+ and [VOCl₂]+ would support the proposed structure. The analysis of these patterns allows researchers to piece together the connectivity of the molecule. d-nb.info

Table 2: Predicted Mass Spectrometry Data for Dichloro(2-propoxy)oxovanadium (V) (C₃H₇Cl₂O₂V)

IonFormulaDescription
[M]+[C₃H₇Cl₂O₂V]+Molecular Ion
[M - Cl]+[C₃H₇ClO₂V]+Loss of a chlorine atom
[M - OC₃H₇]+[Cl₂OV]+Loss of the propoxy group
[VOCl₂]+[Cl₂OV]+Vanadyl dichloride cation

X-ray Diffraction Analysis

X-ray diffraction techniques provide the most definitive information regarding the three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of molecular structure and bulk purity. rigaku.com

Single-Crystal X-ray Crystallography for Precise Molecular Structure and Geometry

For oxovanadium(V) complexes, the coordination geometry is often a distorted trigonal bipyramidal or square pyramidal structure. dergipark.org.trnih.gov In the case of Dichloro(2-propoxy)oxovanadium (V), a five-coordinate geometry is expected. The analysis would precisely measure the key structural parameters:

V=O bond length: Typically very short (around 1.60 Å), indicative of a strong double bond. semanticscholar.org

V-Cl bond lengths: Expected to be within the normal range for vanadium-chloro bonds.

V-O(propoxy) bond length: This distance provides information on the strength of the alkoxide bond.

Bond angles: The angles between the ligands (e.g., Cl-V-Cl, Cl-V-O) define the exact coordination geometry around the vanadium center. sydney.edu.au

This technique provides unequivocal evidence of the molecular structure, resolving any ambiguity from spectroscopic data. rsc.org

Table 3: Representative Bond Lengths in Oxidovanadium(V) Complexes

BondTypical Length (Å)Reference
V=O (axial)1.601 - 1.609 semanticscholar.org
V-O (equatorial)1.820 - 1.944 semanticscholar.org
V-N (equatorial)2.099 - 2.121 semanticscholar.org
V-N (axial)2.325 - 2.415 semanticscholar.org

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a crucial technique used to confirm the phase purity of a synthesized crystalline material in its bulk form. scispace.com Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD analyzes a microcrystalline powder containing thousands of randomly oriented crystallites. nih.gov

The sample is irradiated with X-rays, and the detector records the diffraction angles (2θ) at which constructive interference occurs, producing a characteristic diffraction pattern. This experimental pattern serves as a "fingerprint" for the crystalline phase. researchgate.net The PXRD pattern of a newly synthesized batch of Dichloro(2-propoxy)oxovanadium (V) would be compared against a calculated pattern derived from its single-crystal structure or against a standard reference pattern if one exists. researchgate.net A match confirms that the bulk sample consists of the desired compound, while the presence of additional peaks would indicate impurities or the existence of different crystalline phases (polymorphs). irb.hr

Ancillary Characterization Techniques

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis provides quantitative data on the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. For Dichloro(2-propoxy)oxovanadium (V), the analysis would focus on carbon and hydrogen to verify the empirical formula. This is a fundamental technique used to confirm that the synthesized product has the expected elemental composition. nih.govrsc.org

A small, precisely weighed sample of the compound is combusted at high temperature, converting all carbon to CO₂ and all hydrogen to H₂O. These gases are detected and quantified, allowing for the calculation of the original mass percentages of C and H. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula C₃H₇Cl₂O₂V. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the purity and proposed formula of the compound. acs.org

Table 4: Theoretical Elemental Composition of Dichloro(2-propoxy)oxovanadium (V) (Formula: C₃H₇Cl₂O₂V)

ElementSymbolAtomic Mass ( g/mol )Molar Mass of Compound ( g/mol )Theoretical Percentage (%)
CarbonC12.01224.9516.02
HydrogenH1.01224.953.13
ChlorineCl35.45224.9531.52
OxygenO16.00224.9514.22
VanadiumV50.94224.9522.65

Thermogravimetric Analysis (TGA) for Thermal Behavior and Stability

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of coordination compounds. While specific TGA data for Dichloro(2-propoxy)oxovanadium(V) is not extensively reported in the public domain, the thermal behavior of closely related oxovanadium(V) complexes, particularly those containing halide and alkoxide ligands, provides a strong basis for understanding its expected decomposition pathway.

The thermal decomposition of such complexes typically proceeds in a multi-step process. The initial weight loss, often occurring at lower temperatures, is generally attributed to the loss of any coordinated solvent molecules. Subsequent decomposition stages at higher temperatures involve the fragmentation and release of the organic ligands, followed by the transformation of the vanadium core into a stable oxide form.

In the case of Dichloro(2-propoxy)oxovanadium(V), the decomposition is anticipated to commence with the loss of the 2-propoxy group, followed by the removal of the chloro ligands. The ultimate pyrolysis product is expected to be a vanadium oxide, most likely V₂O₅, which is the most stable oxide of vanadium under oxidizing conditions. The thermogram of a related oxovanadium(V) complex containing a different alkoxy ligand showed a multi-step decomposition, with the final residue corresponding to the formation of vanadium oxide. rsc.orgrsc.org

A representative TGA profile for a related oxovanadium(V) complex is detailed in the interactive data table below, illustrating the typical decomposition stages.

Decomposition StageTemperature Range (°C)Weight Loss (%)Probable Lost Fragment(s)
1100 - 25015 - 202-propoxy group
2250 - 45035 - 40Chlorine atoms
3> 450-Formation of V₂O₅

This table presents expected data for Dichloro(2-propoxy)oxovanadium(V) based on the analysis of related compounds.

Electron Microscopy (SEM, TEM) for Morphological Features of Related Materials

The thermal decomposition of vanadium complexes often leads to the formation of vanadium oxide nanostructures with diverse morphologies, such as nanorods, nanosheets, and nanoparticles. iaea.orgntu.edu.sgresearchgate.net The final morphology of the vanadium oxide is influenced by factors such as the nature of the precursor complex, the heating rate, and the decomposition atmosphere.

For example, the thermal decomposition of ammonium (B1175870) metavanadate has been shown to produce orthorhombic V₂O₅ nanorods. iaea.orgresearchgate.net In another study, the calcination of a vanadium(IV) Schiff base complex resulted in the formation of V₂O₅ particles. chemmethod.com In-situ TEM studies on the thermolysis of ammonium metavanadate have revealed the real-time growth of 2D V₂O₅ nanosheets and 1D nanobelts. nih.govacs.org

SEM analysis of vanadium oxide materials obtained from the decomposition of hydrazone metal complexes revealed highly crystalline and agglomerated nanoparticles with sizes ranging from 50 to 90 nm. dubsscdapoli.in TEM studies on the thermal decomposition of V₂O₅ in a vacuum have shown a transformation sequence from V₂O₅ to VO₂ and finally to V₂O₃ nanoparticles. mpg.de

Computational and Theoretical Investigations of Dichloro 2 Propoxy Oxovanadium V

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying transition metal complexes. nsf.gov DFT methods are employed to investigate the fundamental electronic structure, geometry, and spectroscopic properties of Dichloro(2-propoxy)oxovanadium (V).

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. Geometry optimization is the process of finding the coordinates on the potential energy surface that correspond to a minimum energy. storion.ru For Dichloro(2-propoxy)oxovanadium (V), DFT calculations using functionals like B3LYP or PBE0 and basis sets such as def2-TZVP are employed to predict bond lengths, bond angles, and dihedral angles. nsf.govresearchgate.net

Research on closely related dichloro(alkoxy)oxovanadium(V) complexes reveals a strong tendency for these molecules to form dimers in the solid state or in non-coordinating solvents. nih.govresearchgate.net These dimers are typically bridged by the chloride ligands, resulting in a [VOCl₂(OR)]₂ structure with two six-coordinate vanadium centers. However, in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF), these bridges are broken, leading to the formation of six-coordinate monomeric complexes, such as [VOCl₂(OR)(THF)]. nih.govresearchgate.net

Conformational analysis, particularly focusing on the orientation of the 2-propoxy group, can also be performed. Different rotamers (conformers that differ by rotation around single bonds) can be calculated to identify the global minimum energy conformation and the energy barriers between different conformations. This information is crucial for understanding the steric environment around the vanadium center, which influences its reactivity.

Table 1: Representative Geometric Parameters of an Optimized Dichloro(alkoxy)oxovanadium(V) Monomer (Illustrative Data)

This table presents typical bond lengths and angles derived from DFT optimizations of analogous VOCl₂(OR)(L) complexes. The exact values for Dichloro(2-propoxy)oxovanadium (V) would require a specific calculation.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å) V=O1.57 - 1.60
V-Cl2.25 - 2.35
V-O(propoxy)1.78 - 1.82
Bond Angle (º) O=V-Cl100 - 105
O=V-O(propoxy)105 - 110
ClV-Cl90 - 95
ClV-O(propoxy)88 - 92

Calculation of Spectroscopic Parameters (e.g., NMR, IR) for Experimental Validation

DFT calculations are highly effective for predicting spectroscopic parameters, which can then be compared with experimental spectra for validation of the calculated structure. This combined experimental and computational approach, sometimes termed "NMR crystallography," is particularly powerful for characterizing vanadium complexes. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy. These frequencies help in the assignment of experimental IR spectra. researchgate.net For oxovanadium(V) complexes, the most characteristic feature is the strong V=O stretching vibration, typically observed in the 960–1000 cm⁻¹ region. bohrium.compsu.edu DFT calculations can precisely predict this frequency and how it shifts based on the coordination environment of the vanadium center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁵¹V is an NMR-active nucleus, and its chemical shift is extremely sensitive to the electronic environment and coordination geometry. DFT methods can accurately calculate the ⁵¹V chemical shift tensor and the nuclear quadrupole coupling constant, which arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. nih.gov Agreement between calculated and experimental solid-state ⁵¹V NMR parameters is a strong indicator of a correctly predicted molecular structure. nih.govnih.gov Similarly, ¹³C and ¹H NMR chemical shifts for the 2-propoxy ligand can be calculated to aid in the complete assignment of NMR spectra. chemrxiv.org

Table 2: Comparison of Experimental and DFT-Calculated ⁵¹V NMR Parameters for a Representative Oxovanadium(V) Complex

This table illustrates the typical accuracy of DFT calculations in predicting NMR parameters for systems analogous to Dichloro(2-propoxy)oxovanadium (V).

NMR ParameterExperimental ValueDFT Calculated Value
Isotropic Chemical Shift (δiso / ppm) -520-515
Quadrupolar Coupling Constant (CQ / MHz) 6.87.1
Asymmetry Parameter (ηQ) 0.40.35

Source: Based on data from NMR crystallography studies of oxovanadium(V) complexes. nih.gov

Electronic Structure Analysis and Orbital Interactions

DFT provides detailed insight into the electronic structure, including the nature of chemical bonds and the distribution of frontier molecular orbitals (FMOs). For the d⁰ Dichloro(2-propoxy)oxovanadium (V) complex, this analysis is key to understanding its reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). This method provides information on atomic charges and the nature of bonding interactions. researchgate.net For Dichloro(2-propoxy)oxovanadium (V), NBO analysis can quantify the high degree of covalency and multiple-bond character of the V=O bond, as well as the more ionic character of the V-Cl bonds. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO indicates the ability of the molecule to accept electrons, while the HOMO energy indicates its ability to donate electrons. For this V(V) complex, the LUMO is typically centered on the vanadium atom, reflecting its Lewis acidic character. The HOMO is usually located on the chloride and oxide ligands. The HOMO-LUMO energy gap is an indicator of chemical stability. ijcce.ac.ir These calculations are essential for understanding the complex's role in catalytic reactions, where it often acts as an electron acceptor. nanobioletters.com

Dichloro(alkoxy)oxovanadium(V) compounds are often used as pre-catalysts in reactions like olefin polymerization and oxidation. nih.govresearchgate.netresearchgate.net DFT is an invaluable tool for mapping the entire reaction pathway, identifying intermediates, and calculating the energy of transition states, which are the highest energy points along a reaction coordinate. cjcatal.comarxiv.org

In the context of ethylene (B1197577) polymerization, Dichloro(2-propoxy)oxovanadium (V) would first be activated by a co-catalyst, such as diethylaluminum chloride (AlEt₂Cl). researchgate.netcjcatal.com DFT can model this activation step, which typically involves alkylation of the vanadium center and formation of a cationic active species. The subsequent steps of the catalytic cycle can then be investigated:

Olefin Coordination: The binding of an ethylene molecule to the active vanadium center.

Migratory Insertion: The insertion of the coordinated ethylene into the vanadium-carbon bond. This occurs via a four-membered ring transition state. DFT calculations provide the activation energy (energy barrier) for this crucial chain propagation step. nih.gov

Chain Termination: DFT can also explore potential deactivation or chain termination pathways, such as β-hydride elimination, which is a common termination mechanism in olefin polymerization. bohrium.com

By comparing the energy barriers for chain propagation versus termination, researchers can computationally predict catalyst performance, including activity and the molecular weight of the resulting polymer. nih.gov

Table 3: Illustrative DFT-Calculated Energy Barriers for Ethylene Insertion with a Vanadium Catalyst System

Reaction StepSpeciesRelative Free Energy (kcal/mol)
Reactants [V]-Alkyl + C₂H₄0.0
π-Complex [V]-(Alkyl)(C₂H₄)-5.2
Transition State [V]-TSinsertion+8.5
Product [V]-Alkyl'-22.1

Source: Based on data from DFT studies of vanadium-catalyzed olefin polymerization. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ). grafiati.com By locating critical points in the electron density, QTAIM defines atoms and the bond paths that connect them. Analysis of properties at the bond critical point (BCP)—the point of minimum electron density along the bond path—offers profound insights into the nature of the interaction.

For Dichloro(2-propoxy)oxovanadium (V), a QTAIM analysis would characterize the key intramolecular interactions:

V=O Bond: The high electron density (ρ) and negative value of the Laplacian of the electron density (∇²ρ) at the BCP would confirm a shared interaction with significant covalent character and high bond order.

V-Cl Bonds: These bonds would exhibit lower ρ and a positive ∇²ρ, characteristic of a closed-shell interaction with a higher degree of ionic character. researchgate.net

V-O(propoxy) Bond: This bond's properties would likely fall between the V=O and V-Cl bonds, showing a polar covalent nature.

QTAIM provides quantitative measures like bond ellipticity and energy densities that further describe the strength, polarity, and π-character of the bonds within the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (i.e., in solution) over time. nanobioletters.comresearchgate.net An MD simulation models the explicit interactions between the solute (Dichloro(2-propoxy)oxovanadium (V)) and a large number of solvent molecules.

To perform an MD simulation, a force field—a set of parameters describing the potential energy of the system—must be developed for the vanadium complex, as standard force fields often lack parameters for transition metals. acs.org This is typically done by fitting the force field parameters to reproduce structural data and energies from high-level DFT calculations.

Once a reliable force field is established, MD simulations can be used to investigate several aspects of the solution-phase behavior of Dichloro(2-propoxy)oxovanadium (V):

Solvation Structure: MD can reveal how solvent molecules arrange around the vanadium complex. Radial distribution functions (RDFs) can be calculated to show the probability of finding a solvent molecule at a certain distance from the vanadium atom, defining its solvation shells. researchgate.net

Dimer-Monomer Equilibrium: As established by experimental and DFT studies, related complexes exist as dimers that can be cleaved by coordinating solvents. nih.gov MD simulations can dynamically model this process, providing insight into the thermodynamics and kinetics of the dimer-monomer equilibrium in different solvents.

Conformational Dynamics: MD allows for the exploration of the conformational landscape of the flexible 2-propoxy ligand in solution, showing how its orientation fluctuates over time and in response to interactions with the solvent.

Catalyst-Substrate Interactions: In a simulated catalytic environment, MD can be used to study the diffusion and interaction of reactants (e.g., olefins) and co-catalysts with the vanadium complex, providing a dynamic picture of the events leading up to the chemical reaction. mdpi.com

Reaction Mechanisms and Reactivity Studies of Dichloro 2 Propoxy Oxovanadium V

Oxidation State Transformations and Redox Chemistry

The capacity of vanadium to exist in multiple oxidation states is a cornerstone of its chemical behavior. For dichloro(2-propoxy)oxovanadium (V), the interplay between the +5 and +4 oxidation states is particularly significant, dictating its role in a variety of chemical transformations.

Vanadium(V)/Vanadium(IV) Redox Couples and Interconversion Dynamics

The transformation between vanadium(V) and vanadium(IV) is a key feature of the redox chemistry of dichloro(2-propoxy)oxovanadium (V). This interconversion is crucial for its catalytic activity, as it allows the complex to participate in electron transfer processes. libretexts.org The V(V)/V(IV) redox couple enables the compound to act as a catalyst in oxidation reactions by cycling between these two states. libretexts.org For instance, in the oxidation of sulfur dioxide to sulfur trioxide, vanadium(V) oxide is reduced to vanadium(IV) oxide, which is then re-oxidized by oxygen. libretexts.org

The reduction of V(V) to V(IV) can be achieved using various reducing agents, such as zinc in an acidic medium. savemyexams.com Conversely, the oxidation of V(IV) back to V(V) can occur in the presence of oxidizing agents or even atmospheric oxygen. libretexts.org The stability and reactivity of these oxidation states are highly dependent on the coordination environment, including the nature of the ligands and the solvent. nih.govrsc.org The presence of strongly electron-donating ligands can make the V(V) center more electron-rich and thus harder to reduce. rsc.org

The interconversion dynamics are also influenced by the reaction conditions. For example, in acidic solutions, the V(V) state exists as the dioxovanadium(V) ion (VO₂⁺), while the V(IV) state is the oxovanadium(IV) ion (VO²⁺). savemyexams.com The electrochemical potential of the V(V)/V(IV) couple is a critical parameter that determines the thermodynamic feasibility of redox reactions.

Ligand Exchange Dynamics and Coordination Sphere Lability

The ligands attached to the vanadium center, specifically the propoxide and chloride ions in dichloro(2-propoxy)oxovanadium (V), are not merely spectators. Their ability to dissociate and be replaced by other molecules is a critical aspect of the compound's reactivity and catalytic function.

Influence of Ancillary Ligands (e.g., Propoxide, Chloride) on Reactivity and Selectivity

The propoxide and chloride ligands in dichloro(2-propoxy)oxovanadium (V) significantly influence its reactivity and selectivity in catalytic reactions. These ancillary ligands can affect the electronic properties of the vanadium center, thereby modulating its redox potential and Lewis acidity. rsc.org The lability of these ligands, particularly the chloride ions, allows for the coordination of substrate molecules to the vanadium center, which is a crucial step in many catalytic cycles. d-nb.info

The nature of the ancillary ligands can dictate the stereochemistry of the products formed in asymmetric catalysis. Chiral ligands can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer over the other. The steric bulk of the ligands can also play a role in controlling the access of substrates to the catalytic site, thus influencing selectivity. rsc.org

In some catalytic applications, the ancillary ligands can be displaced by other species present in the reaction mixture, leading to the in-situ formation of the active catalytic species. The choice of solvent can also impact ligand exchange dynamics, with coordinating solvents potentially competing with the substrate for coordination to the vanadium center. d-nb.info

Detailed Mechanistic Investigations of Catalytic Processes

Identification of Rate-Limiting Steps and Key Intermediates

Key intermediates in catalytic cycles involving oxovanadium species can include peroxo-vanadium complexes, particularly in oxidations using hydrogen peroxide. nih.gov These intermediates are often highly reactive and can transfer an oxygen atom to the substrate. Spectroscopic techniques, such as UV-Vis, IR, and NMR, are invaluable tools for detecting and characterizing these transient species. psu.edu Computational studies, like Density Functional Theory (DFT), can also provide insights into the structure and stability of proposed intermediates and transition states. rsc.org

The table below summarizes key aspects of mechanistic studies on related vanadium-catalyzed reactions, providing a framework for understanding the processes involving dichloro(2-propoxy)oxovanadium (V).

Catalytic ProcessProposed Key IntermediateMethod of IdentificationPotential Rate-Limiting Step
Olefin EpoxidationVanadium-peroxo speciesSpectroscopic analysis (UV-Vis, Raman)Formation of the peroxo intermediate or oxygen transfer
Sulfide (B99878) OxidationOxovanadium(V)-sulfide adductKinetic studies and isotopic labelingNucleophilic attack of sulfide on the oxo group
Alcohol OxidationVanadium-alkoxide complexIn-situ IR and NMR spectroscopyC-H bond cleavage

Role of Co-Catalysts and Additives in Reaction Pathways

The efficiency and selectivity of catalytic reactions involving dichloro(2-propoxy)oxovanadium (V) can often be significantly enhanced by the addition of co-catalysts or additives. rsc.org These substances can participate in the reaction mechanism in various ways, such as facilitating the regeneration of the active catalyst, activating the substrate, or modifying the catalyst's electronic or steric properties.

In some oxidation reactions, a co-catalyst might be involved in the decomposition of the oxidant (e.g., hydrogen peroxide) to generate the reactive oxygen species. In other cases, an additive might act as a shuttle for protons or electrons, thereby facilitating key steps in the catalytic cycle. rsc.org For example, in the cycloaddition of CO₂ to epoxides catalyzed by oxovanadium(IV) complexes, a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB) is often essential for achieving high yields. semanticscholar.org The co-catalyst can assist in ring-opening the epoxide, making it more susceptible to nucleophilic attack by the CO₂.

The choice of co-catalyst or additive is highly specific to the reaction being catalyzed and the nature of the main catalyst. Understanding the precise role of these components is a key area of research aimed at developing more efficient and selective catalytic systems. researchgate.net

Catalytic Applications of Dichloro 2 Propoxy Oxovanadium V

Oxidation Catalysis

Oxovanadium complexes are well-established catalysts for a variety of oxidation reactions, leveraging the ability of the vanadium center to cycle between different oxidation states, primarily V(V) and V(IV). The catalytic cycle typically involves the formation of a peroxovanadium intermediate, which then acts as the active oxidizing agent.

Catalytic Oxidation of Organic Substrates (e.g., Alcohols, Sulfides)

Vanadium complexes are effective catalysts for the selective oxidation of organic sulfides to sulfoxides, a crucial transformation in organic synthesis. The mechanism generally involves the coordination of an oxidant, such as hydrogen peroxide (H₂O₂), to the vanadium(V) center, forming a peroxovanadium species. This electrophilic species then transfers an oxygen atom to the nucleophilic sulfur atom of the sulfide (B99878).

While direct studies on Dichloro(2-propoxy)oxovanadium (V) are scarce, research on related vanadium haloperoxidase model complexes demonstrates high efficiency in oxidizing aryl alkyl sulfides to their corresponding sulfoxides with minimal over-oxidation to the sulfone. researchgate.net For example, the oxidation of thioanisole (B89551) using such catalysts can yield methyl phenyl sulfoxide (B87167) almost exclusively. researchgate.net The reaction is typically first-order in substrate concentration. researchgate.net This high selectivity is a hallmark of vanadium-catalyzed sulfoxidation.

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is another fundamental organic transformation. Vanadium-based catalysts, often in the presence of an oxidant like H₂O₂, can facilitate these reactions. The catalytic cycle is believed to involve the formation of an ester-type intermediate between the alcohol and the vanadium center, followed by a redox decomposition step that yields the oxidized product and a reduced vanadium species, which is then re-oxidized by the primary oxidant to complete the cycle.

Epoxidation Reactions of Olefins and Related Compounds

The epoxidation of olefins (alkenes) is a critical industrial process for producing epoxides, which are valuable intermediates for synthesizing polymers, glycols, and other fine chemicals. Oxovanadium(V) complexes, particularly those with alkoxy ligands, are known to catalyze these reactions effectively, typically using hydroperoxides like tert-butyl hydroperoxide (TBHP) or H₂O₂ as the oxygen source.

The catalytic mechanism for epoxidation is proposed to proceed via two main pathways: the Mimoun-type (inner sphere) and the Sharpless-type (outer sphere) mechanisms. In the Mimoun-type mechanism, the olefin directly coordinates to the vanadium peroxo species before oxygen transfer. In the Sharpless-type mechanism, the catalyst activates the hydroperoxide, which then transfers an oxygen atom to the olefin without direct coordination of the substrate to the metal center. Vanadium-catalyzed systems can exhibit characteristics of both pathways.

Structurally related compounds like [VO(OiPr)₃] are considered representative catalysts for the epoxidation of allylic alcohols, highlighting the role of alkoxy ligands in these systems. researchgate.net Vanadyl salen complexes have also been shown to catalyze the aerobic epoxidation of olefins like cyclohexene. daneshyari.com The activity of these catalysts often correlates with the electrophilicity of the vanadium center. daneshyari.com

Peroxidation Reactions with Dichloro(2-propoxy)oxovanadium (V) Catalysts

Peroxidation reactions involve the introduction of a peroxy (-O-O-) group into a molecule. Vanadium complexes are known to catalyze such reactions through the activation of hydroperoxides, leading to the formation of radical intermediates. Vanadium(V) can react with hydroperoxides to form peroxovanadium species, which can then undergo homolytic cleavage to generate alkoxyl and peroxyl radicals.

These radical species can initiate a cascade of reactions, including lipid peroxidation. researchgate.net Studies have shown that vanadyl (V⁴⁺) species, in the presence of hydrogen peroxide, can generate hydroxyl radicals, which are potent initiators of peroxidation. researchgate.net The catalytic cycle involves the redox interplay between V(V) and V(IV) states, which facilitates the decomposition of hydroperoxides and the propagation of radical chains. acs.org Although direct catalytic data for Dichloro(2-propoxy)oxovanadium (V) is not available, its structure suggests it could participate in similar radical-mediated peroxidation pathways upon interaction with hydroperoxides.

Polymerization Catalysis

Vanadium-based catalysts have been a cornerstone of olefin polymerization since the early development of Ziegler-Natta systems. They are known for their ability to produce a variety of polyethylene (B3416737) grades, including high molecular weight polyethylene, and for their high activity in copolymerization.

Ethene Polymerization mediated by Dichloro(2-propoxy)oxovanadium (V)

Dichloro(alkoxy)oxovanadium(V) compounds, such as VO(OR)Cl₂, are well-documented pre-catalysts for ethylene (B1197577) polymerization. These systems are typically activated by an organoaluminum co-catalyst, such as diethylaluminum chloride (DEAC) or ethylaluminum dichloride (EADC). The alkoxy group, in this case, 2-propoxy, influences the electronic properties and solubility of the catalyst precursor.

The active species is formed by the reaction of the vanadium precursor with the aluminum co-catalyst, which involves alkylation of the vanadium center and the formation of a cationic active site. The polymerization proceeds via the coordination and subsequent insertion of ethylene monomers into the vanadium-carbon bond.

Research on the closely related analogue, Dichloro(ethoxy)oxovanadium(V) (VO(OEt)Cl₂), provides significant insight into the expected performance. When activated with DEAC and a reactivator like ethyl trichloroacetate (B1195264) (ETA), these systems show high catalytic activities.

Table 1: Ethylene Polymerization Activity of Analogous Vanadium Catalysts

Pre-catalyst Co-catalyst/Reactivator Temperature (°C) Activity (kg PE / (mol V · h · bar)) Molecular Weight (Mw) ( g/mol )
VO(OEt)Cl₂ DEAC / ETA 25 2,500 350,000
VO(OEt)Cl₂ DEAC / ETA 50 4,800 280,000
VCl₄ DEAC / ETA 50 3,100 310,000

Data is illustrative and based on typical performance of analogous vanadium catalysts under similar conditions.

The propoxy ligand in VO(O-n-Pr)Cl₂ is expected to confer slightly different solubility and steric properties compared to the ethoxy analogue, which may subtly influence catalyst activity and the properties of the resulting polyethylene. These catalysts can produce linear polyethylene with high molecular weights and are also effective in the copolymerization of ethylene with α-olefins.

Development of Homogeneous and Heterogeneous Catalytic Systems

The performance of a catalyst is intrinsically linked to its physical state—whether it operates in the same phase as the reactants (homogeneous) or in a different phase (heterogeneous). Both approaches have been developed for vanadium catalysts to leverage their respective advantages.

Homogeneous Catalysis: Dichloro(2-propoxy)oxovanadium (V) is a discrete molecular complex and is typically soluble in organic solvents used for polymerization or oxidation reactions. In a homogeneous system, the catalytic sites are highly accessible, which often leads to high activity and selectivity. However, the primary challenge is the separation of the catalyst from the products and unreacted substrates after the reaction, which can be difficult and costly. For many vanadium-catalyzed olefin polymerizations, the system is homogeneous, allowing for precise control over the polymer architecture.

Heterogeneous Catalysis: To overcome the separation challenges of homogeneous systems, catalysts can be immobilized on solid supports (heterogenized). For vanadium catalysts, common supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and magnesium chloride (MgCl₂). The vanadium complex can be anchored to the support through chemical bonding or physisorption. This approach facilitates easy catalyst recovery and recycling. However, heterogenization can sometimes lead to a decrease in catalytic activity or selectivity due to mass transfer limitations or changes in the structure of the active sites. In the context of oxidation, leaching of the active vanadium species from the support into the reaction solution can occur, leading to a system that has both homogeneous and heterogeneous contributions. The development of robust heterogeneous systems for catalysts like Dichloro(2-propoxy)oxovanadium (V) would involve grafting it onto a suitable support material to enhance its industrial applicability.

Strategies for Enhancing Catalytic Efficiency and Selectivity of Dichloro(2-propoxy)oxovanadium (V)

Extensive research has been conducted to develop strategies aimed at enhancing the catalytic efficiency and selectivity of vanadium-based catalysts. While specific studies focusing exclusively on Dichloro(2-propoxy)oxovanadium (V) are not extensively detailed in publicly accessible literature, the principles for improving the performance of related oxovanadium complexes can be extrapolated. These strategies generally fall into categories such as ligand modification, the use of co-catalysts or additives, immobilization on solid supports, and the optimization of reaction conditions.

One of the primary strategies involves the modification of the ligand environment of the vanadium center. The electronic and steric properties of the ligands coordinated to the vanadium atom can significantly influence its reactivity and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the ancillary ligands can modulate the Lewis acidity of the vanadium center, thereby affecting its interaction with substrates. Similarly, the steric bulk of the ligands can be tuned to control the access of reactants to the active site, which can be a powerful tool for enhancing stereoselectivity in asymmetric catalysis.

The use of co-catalysts and additives is another common approach to improve catalytic performance. In polymerization reactions, for example, aluminum-based co-catalysts are often employed to activate vanadium pre-catalysts. researchgate.net The choice of co-catalyst can have a profound impact on the activity of the catalyst, the molecular weight of the resulting polymer, and the incorporation of comonomers. researchgate.net Furthermore, additives can be used to stabilize the active catalytic species, prevent catalyst deactivation, or facilitate certain steps in the catalytic cycle.

Immobilizing the vanadium complex onto a solid support is a widely used strategy to enhance catalyst stability, facilitate separation from the reaction mixture, and improve recyclability. The nature of the support material, such as silica, alumina, or polymers, can also influence the catalytic activity and selectivity. The interaction between the vanadium complex and the support can lead to the formation of highly dispersed active sites and may prevent the aggregation of catalyst particles, which can lead to a loss of activity.

Finally, the optimization of reaction parameters such as temperature, pressure, solvent, and reactant concentrations is crucial for maximizing catalytic efficiency and selectivity. These parameters can affect the rate of reaction, the equilibrium position, and the stability of the catalyst. A systematic study of the reaction kinetics and mechanism can provide valuable insights for the rational design of more efficient catalytic processes.

StrategyApproachPotential Effect on Catalysis
Ligand Modification Introduction of electron-donating or -withdrawing groups.Modulates Lewis acidity and redox potential of the vanadium center, influencing activity and selectivity.
Variation of ligand steric bulk.Controls substrate access to the active site, potentially enhancing stereoselectivity.
Use of Co-catalysts/Additives Employment of Lewis acids (e.g., alkylaluminum compounds).Activates the pre-catalyst and influences polymer properties in polymerization reactions.
Introduction of stabilizing agents.Prevents catalyst decomposition and prolongs catalyst lifetime.
Immobilization on Supports Anchoring the complex on silica, alumina, or polymers.Enhances stability, allows for catalyst recycling, and can improve activity through site isolation.
Optimization of Reaction Conditions Systematic variation of temperature, pressure, and solvent.Affects reaction rates, catalyst stability, and product distribution.

Further experimental investigation is required to elucidate the specific effects of these strategies on the catalytic applications of Dichloro(2-propoxy)oxovanadium (V).

Application of Dichloro 2 Propoxy Oxovanadium V As a Precursor in Materials Science

Sol-Gel Chemistry and Thin Film Deposition

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. Vanadium alkoxides are often used in sol-gel chemistry to create vanadium oxide films.

Formation of Vanadium Oxide Films from Alkoxide Precursors

In a typical sol-gel process involving a vanadium alkoxide, the precursor is dissolved in a suitable solvent and then hydrolyzed to form a sol. This sol can then be deposited onto a substrate by techniques such as spin-coating or dip-coating. Subsequent heat treatment converts the deposited sol into a solid vanadium oxide film. The properties of the resulting film are highly dependent on the precursor chemistry, solvent, hydrolysis conditions, and annealing temperature.

While general vanadium alkoxides are known to form vanadium oxide films through this method, specific protocols and resulting film characteristics using Dichloro(2-propoxy)oxovanadium(V) are not detailed in the available literature.

Control over Amorphous and Crystalline Phase Deposition

The final phase of the vanadium oxide film, whether amorphous or crystalline, can be controlled by the deposition and post-treatment conditions. Amorphous films are often obtained at lower annealing temperatures, while higher temperatures promote crystallization. The specific temperature required for crystallization and the resulting crystalline phase (e.g., V₂O₅, VO₂) depend on the precursor and the annealing atmosphere.

Detailed studies on how Dichloro(2-propoxy)oxovanadium(V) influences the transition between amorphous and crystalline phases, and the specific conditions required to achieve a desired phase, are not currently available.

Synthesis of Nanomaterials and Hybrid Structures

The use of specific molecular precursors is crucial in the bottom-up synthesis of nanomaterials, as the precursor's decomposition and reaction pathways can direct the formation of desired nanostructures.

Preparation of Vanadium Oxide Nanostructures (e.g., Nanobelts, Nanotubes)

Vanadium oxide nanobelts and nanotubes are one-dimensional nanostructures that have attracted interest for their potential applications in nanoelectronics and energy storage. Their synthesis often involves the hydrothermal treatment of a vanadium precursor in the presence of a structure-directing agent.

While various vanadium sources have been used to synthesize these nanostructures, there is no specific information available on the use of Dichloro(2-propoxy)oxovanadium(V) as a precursor for the controlled synthesis of vanadium oxide nanobelts or nanotubes.

Hybrid Organic-Inorganic Materials (e.g., Vanadium-Carbon Hybrids, "Vanadicones")

Hybrid materials that combine vanadium oxides with organic components can exhibit enhanced properties, such as improved electrical conductivity or mechanical stability.

Core-shell nanostructures, where a core of one material is coated with a shell of another, can offer synergistic properties. For example, a conductive carbon shell can improve the performance of a vanadium oxide core in battery applications. The synthesis of such structures requires precise control over the deposition of the shell material onto the core.

Specific research detailing the use of Dichloro(2-propoxy)oxovanadium(V) in the synthesis of vanadium-carbon hybrids, "vanadicones," or the design of core-shell architectures is not found in the reviewed literature.

Chemical Vapor Deposition (CVD) Applications

Dichloro(2-propoxy)oxovanadium (V) is a promising precursor for the deposition of vanadium oxide thin films using Chemical Vapor Deposition (CVD). While specific research on this exact compound is limited, its structural features—a vanadium(V) center, a reactive oxo group, chloro ligands, and a propoxy ligand—suggest its suitability for CVD processes. Vanadium alkoxides, in general, are valued as precursors due to their volatility and ability to decompose cleanly to form vanadium oxides. ucl.ac.uk

In a typical CVD process utilizing a precursor like dichloro(2-propoxy)oxovanadium (V), the compound would be vaporized and transported into a reaction chamber containing a substrate. Upon heating, the precursor undergoes thermal decomposition on the substrate surface, leading to the formation of a vanadium oxide film. The presence of chloro- and propoxy- ligands influences the decomposition pathway and the composition of the resulting film. The chloro ligands are highly volatile and can be readily removed during the deposition process, potentially leading to purer films compared to precursors with less volatile ligands. aip.org

The deposition temperature is a critical parameter that significantly influences the morphology and crystalline phase of the deposited vanadium oxide films. ucl.ac.ukaip.org Generally, lower deposition temperatures tend to result in amorphous or island-like film growth, while higher temperatures promote the formation of denser, more crystalline films with larger grain sizes. ucl.ac.ukresearchgate.net For instance, studies on related vanadium alkoxide precursors have shown that increasing the deposition temperature can lead to the formation of well-defined crystalline structures. ucl.ac.uk

The choice of substrate also plays a crucial role in the final properties of the vanadium oxide film. Different substrates can influence the nucleation and growth of the film, leading to variations in crystal orientation and microstructure.

Influence of Alkoxide Ligands on Material Morphology and Properties

The nature of the alkoxide ligand in a vanadium precursor has a profound impact on the morphology and properties of the resulting vanadium oxide material. The size, branching, and functionality of the alkoxide group influence the precursor's volatility, thermal stability, and decomposition mechanism, which in turn dictate the characteristics of the deposited film. researchgate.net

The 2-propoxy group in dichloro(2-propoxy)oxovanadium (V) is expected to confer a moderate level of volatility, suitable for CVD applications. The steric bulk of the alkoxide ligand is a key factor; larger, bulkier ligands can lead to monomeric precursors that are more volatile than their oligomeric counterparts formed from smaller ligands. ucl.ac.uk This difference in precursor structure can affect the growth kinetics and, consequently, the film morphology. For example, the use of different homoleptic vanadium(IV) alkoxides, such as those with tert-butoxide, ethoxide, or methoxide (B1231860) ligands, has been shown to produce vanadium oxide films with distinct morphologies, ranging from dense films with large grains to assembled nanosheets. researchgate.net

The decomposition byproducts of the alkoxide ligand can also influence the deposition process. For instance, the alcohols and alkenes released during the thermal decomposition of some vanadium alkoxide precursors can create a reducing atmosphere in the reactor, potentially influencing the final oxidation state of the vanadium in the film (e.g., promoting the formation of VO₂ or V₂O₃ instead of V₂O₅). ucl.ac.uk

The following table summarizes the general influence of alkoxide ligand characteristics on the properties of vanadium oxide films grown by CVD, based on findings from related vanadium alkoxide precursors.

Alkoxide Ligand PropertyInfluence on PrecursorResulting Film Morphology and Properties
Steric Bulk Larger groups tend to form more volatile, monomeric precursors.Can lead to different growth kinetics and morphologies (e.g., dense films vs. nanostructures). researchgate.net
Chain Length Affects volatility and decomposition temperature.Influences the crystalline phase and grain size of the deposited film.
Functionality Can alter decomposition pathways and byproduct formation.May create a reducing environment, affecting the vanadium oxidation state in the film. ucl.ac.uk

The following table presents typical research findings on the influence of deposition parameters on vanadium oxide film properties using various vanadium alkoxide precursors.

Precursor TypeDeposition Temperature (°C)Resulting Vanadium Oxide PhaseFilm Morphology
Vanadium(IV) alkoxides500 - 600VO₂Island-like with columnar microstructure ucl.ac.uk
Vanadium(IV) alkoxides700VO₂Denser, homogenous coating with one-dimensional crystallites ucl.ac.uk
Vanadium(V) oxytriethoxide500 - 1300V₂O₅Nanoparticles
Vanadium(III) alkoxideNot specifiedVO₂, V₂O₅Pure films researchgate.net

Coordination Chemistry Principles Relevant to Dichloro 2 Propoxy Oxovanadium V

General Coordination Environments of Vanadium(V) Complexes

Vanadium in its +5 oxidation state (a d0 electronic configuration) exhibits a variety of coordination numbers and geometries, largely dictated by the steric and electronic properties of the coordinating ligands. While six-coordinate complexes are common, coordination numbers greater than six are also well-documented. nih.gov The coordination environment is often characterized by the presence of a strongly bonded oxo group (V=O), which exerts a significant structural influence.

Distorted Geometries and Variable Coordination Numbers

The coordination geometry of Vanadium(V) complexes frequently deviates from idealized forms, a consequence of the electronic and steric demands of the ligands. Common geometries include distorted octahedral, trigonal-bipyramidal, and square-pyramidal arrangements. For instance, many six-coordinate oxovanadium(V) complexes adopt a distorted octahedral geometry. rsc.orgrsc.orgresearchgate.net Five-coordinate complexes can exhibit geometries that are intermediate between square-pyramidal and trigonal-bipyramidal. nih.gov In the case of Dichloro(2-propoxy)oxovanadium (V), a five-coordinate environment is anticipated, likely adopting a distorted trigonal-bipyramidal or square-pyramidal geometry. This is consistent with related vanadium(V) dimethylhydrazido complexes with isopropoxide ligands, which exhibit a distorted trigonal-bipyramidal geometry. science.gov

The variability in coordination number is a hallmark of vanadium chemistry. While many vanadium(V) complexes are five- or six-coordinate, seven-coordinate complexes are also known, particularly with multidentate ligands. nih.gov The large ionic radius of the vanadium ion can accommodate a higher number of coordinating atoms.

Impact of Ligand Field on the Vanadium Center

Role of Oxo and Halide Ligands

The oxo ligand (O2-) is a strong π-donor that forms a very stable multiple bond with the vanadium center. This V=O bond is typically short and has a profound trans-influence, weakening the bond to the ligand positioned opposite to it. acs.org This effect can lead to significant distortions in the coordination sphere.

Halide ligands, such as the chloro groups in Dichloro(2-propoxy)oxovanadium (V), are σ- and π-donors. Their electronegativity and size influence the Lewis acidity of the vanadium center and can participate in bridging interactions, leading to the formation of dimeric or polymeric structures. nih.govrsc.org In similar alkoxyalkoxo chloro complexes of vanadium(V), chloride bridging is a common structural motif. nih.govrsc.orgrsc.org

Fluxional Behavior in Solution and Solid State

The interconversion between different geometries, such as square-pyramidal and trigonal-bipyramidal, is often a low-energy process for five-coordinate complexes and can contribute to fluxionality. Such dynamic behavior can be studied using variable-temperature NMR spectroscopy.

Supramolecular Assembly and Intermolecular Interactions in Vanadium(V) Complexes

In the solid state, vanadium(V) complexes can engage in a variety of intermolecular interactions that lead to the formation of supramolecular assemblies. Hydrogen bonding is a particularly important interaction, especially when ligands with suitable functional groups are present. For example, in some dinuclear vanadium(V) complexes, extensive hydrogen bonding networks involving oxido groups have been observed. nih.gov

Electrochemical Studies of Dichloro 2 Propoxy Oxovanadium V

Cyclic Voltammetry and Characterization of Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the case of dichloro(alkoxy)oxovanadium(V) complexes, which are structurally similar to Dichloro(2-propoxy)oxovanadium (V), electrochemical studies have revealed an irreversible reductive behavior. rsc.org This indicates that the vanadium(V) center is reduced to a lower oxidation state, but the subsequent re-oxidation to vanadium(V) does not occur under the same conditions, suggesting a chemical change in the molecule following the initial reduction.

The irreversibility of the reduction process is a key characteristic of these compounds. It implies that the electron transfer is followed by a chemical reaction, which prevents the reverse reaction from occurring at the same potential. This can be attributed to changes in the coordination sphere of the vanadium ion upon reduction.

While specific redox potential data for Dichloro(2-propoxy)oxovanadium (V) is not extensively available in the literature, studies on analogous dichloro(alkoxy)oxovanadium(V) complexes provide valuable insights. The electrochemical data for these related compounds are summarized in the table below.

Interactive Data Table: Redox Potentials of Dichloro(alkoxy)oxovanadium(V) Analogs

Compound Redox Process Potential (V vs. reference electrode) Characteristics
Dichloro(2-methoxyethoxy)oxovanadium(V) V(V) → V(IV) Not specified Irreversible reduction
Dichloro(2-ethoxyethoxy)oxovanadium(V) V(V) → V(IV) Not specified Irreversible reduction
Dichloro(2-isopropoxyethoxy)oxovanadium(V) V(V) → V(IV) Not specified Irreversible reduction

The data indicates a consistent pattern of irreversible reduction for this class of compounds. The exact potential at which this reduction occurs can be influenced by the nature of the alkoxy ligand and the experimental conditions.

Investigation of Electron Transfer Kinetics and Diffusion Coefficients

The study of electron transfer kinetics provides information on the rate at which a species can accept or donate electrons at an electrode surface. For an irreversible process, as observed in dichloro(alkoxy)oxovanadium(V) complexes, the kinetics are often described as sluggish. researchgate.net

Due to the limited specific data for Dichloro(2-propoxy)oxovanadium (V), the following table presents typical diffusion coefficients and electron transfer rate constants for related oxovanadium species in various non-aqueous solvents. This data provides a reasonable approximation of the expected values for the target compound.

Interactive Data Table: Representative Electron Transfer Kinetic Data for Oxovanadium Species

Species Solvent Diffusion Coefficient (D, cm²/s) Electron Transfer Rate Constant (k⁰, cm/s)
[VO(acac)₂] Acetonitrile 1.5 x 10⁻⁵ 2.0 x 10⁻³
[VO(salen)] Dimethylformamide 1.1 x 10⁻⁵ 1.5 x 10⁻³
Vanadyl Phthalocyanine Dichloromethane 0.9 x 10⁻⁵ Not reported

These values are typical for small to medium-sized transition metal complexes in organic solvents and suggest that the electrochemical reactions of Dichloro(2-propoxy)oxovanadium (V) are likely to be diffusion-controlled.

Electro-catalytic Applications of Vanadium(V) Compounds

Oxovanadium complexes are well-known for their catalytic activity in a variety of organic transformations, and their electrochemical properties are often harnessed in electro-catalytic applications. mdpi.comresearchgate.net These complexes can act as mediators in redox reactions, facilitating electron transfer between an electrode and a substrate.

Vanadium(V) compounds have been investigated as catalysts for oxidation reactions, including the oxidation of alcohols and sulfides. mdpi.com In an electro-catalytic setup, the vanadium(V) species can be regenerated at the electrode surface, allowing for a continuous catalytic cycle. For instance, a reduced vanadium species can be electrochemically oxidized back to the active V(V) state.

Some of the electro-catalytic applications involving oxovanadium complexes include:

Oxidation of Organic Substrates: Vanadium complexes can catalyze the oxidation of various organic molecules, with the electrode serving to regenerate the active catalytic species. researchgate.net

Epoxidation of Olefins: Oxovanadium complexes can act as redox mediators in the electrosynthesis of epoxides from olefins. mdpi.com

Polymerization Reactions: Certain oxovanadium(V) complexes have shown activity as pre-catalysts for the polymerization of ethene. rsc.org

The catalytic activity is highly dependent on the ligand environment of the vanadium center, which influences its redox potential and ability to interact with substrates.

Influence of Solvent and Electrolyte on Electrochemical Behavior

The electrochemical behavior of Dichloro(2-propoxy)oxovanadium (V) and related compounds is significantly influenced by the choice of solvent and supporting electrolyte. The solvent can affect the stability of the different oxidation states of vanadium, the solubility of the complex, and the kinetics of the electron transfer process.

The coordinating ability of the solvent is a crucial factor. In strongly coordinating solvents, the solvent molecules can interact with the vanadium center, potentially altering its redox potential and the reversibility of the electrochemical process. For instance, in the presence of a coordinating solvent like tetrahydrofuran (B95107) (THF), the dimeric structure of some dichloro(alkoxy)oxovanadium(V) complexes can be broken to form monomeric adducts, which will exhibit different electrochemical behavior. rsc.org

The supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize migration effects. The nature of the electrolyte ions (both cation and anion) can also have an impact on the electrochemical response. The electrolyte can influence the structure of the electrical double layer at the electrode surface and, in some cases, the ions can interact directly with the redox-active species.

The choice of solvent and electrolyte can therefore be used to tune the electrochemical properties of oxovanadium(V) complexes for specific applications. For example, a solvent that stabilizes the V(IV) state might be chosen to facilitate a desired catalytic reaction.

An exploration of the future research avenues in the chemistry of Dichloro(2-propoxy)oxovanadium (V) reveals significant potential across catalysis, materials science, and fundamental chemical understanding. While specific research on this particular compound is nascent, its molecular structure—featuring a central oxovanadium(V) core with both halide and alkoxide ligands—positions it as a promising candidate for a variety of applications. Progress in this field hinges on advancements in synthetic methodologies, deeper exploration of its catalytic capabilities, innovative materials design, and the powerful integration of computational and experimental techniques.

Q & A

Q. What strategies address contradictory data in studies of Dichloro(2-propoxy)oxovanadium (V)’s catalytic efficiency?

  • Methodological Answer :
  • Perform meta-analysis of published kinetic data to identify outliers.
  • Validate protocols via round-robin experiments across labs, ensuring consistent catalyst activation (e.g., MMAO-12 co-catalyst) .
  • Use multivariate statistical analysis to isolate variables (e.g., solvent polarity, temperature) .

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